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amine

Cat. No.: B1289500 Get Quote

An In-depth Technical Guide to 6-(Trifluoromethoxy)quinolin-4-amine and Related Analogs

for Researchers and Drug Development Professionals.

Abstract
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of

numerous therapeutic agents. The quinolin-4-amine scaffold, in particular, is of significant

interest due to its prevalence in antimalarial and anticancer drugs. The introduction of a

trifluoromethoxy group at the 6-position is anticipated to modulate the physicochemical and

pharmacological properties of the parent amine, potentially enhancing its efficacy, metabolic

stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview

of 6-(Trifluoromethoxy)quinolin-4-amine, including its chemical identity and structure. Due to

the limited publicly available data on this specific analog, this guide also explores the synthesis,

biological activities, and experimental protocols of closely related substituted quinolin-4-amines

to provide a valuable resource for researchers in the field.

Chemical Identity and Structure
While specific experimental data for 6-(Trifluoromethoxy)quinolin-4-amine is sparse in peer-

reviewed literature, its chemical identity can be defined based on its constituent parts.
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A definitive CAS number for 6-(Trifluoromethoxy)quinolin-4-amine is not readily found in

major chemical databases. However, based on its nomenclature, the molecular structure can

be confidently determined.

Table 1: Physicochemical Properties of 6-(Trifluoromethoxy)quinolin-4-amine

Property Value Source

Molecular Formula C10H7F3N2O PubChem

Molecular Weight 228.17 g/mol PubChem

SMILES
C1=CC2=NC=CC(=C2C=C1O

C(F)(F)F)N
PubChem[1]

InChI

InChI=1S/C10H7F3N2O/c11-

10(12,13)16-6-1-2-9-7(5-

6)8(14)3-4-15-9/h1-5H,

(H2,14,15)

PubChem[1]

Predicted XlogP 2.8 PubChem[1]

The structure consists of a quinoline ring system with an amine group at the 4-position and a

trifluoromethoxy group at the 6-position. The trifluoromethoxy group is a well-known bioisostere

of the methoxy group, often introduced to increase lipophilicity and block metabolic oxidation.

Structural Analogs
The broader family of quinoline derivatives has been extensively studied. Understanding the

properties of structurally similar compounds can provide insights into the potential

characteristics of 6-(Trifluoromethoxy)quinolin-4-amine.

Table 2: Comparison of Related Quinoline Derivatives
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Compound Name CAS Number Molecular Formula
Key Structural
Features

6-Fluoro-4-hydroxy-2-

(trifluoromethyl)quinoli

ne

31009-34-4 C10H5F4NO

6-fluoro, 4-hydroxy, 2-

trifluoromethyl

substituents.[2]

6-

(Trifluoromethoxy)-3-

quinolinamine

1051372-65-6 C10H7F3N2O
Isomeric amine at the

3-position.[3]

4-Amino-6-

(trifluoromethyl)quinoli

ne

247113-89-9 C10H7F3N2

6-trifluoromethyl

instead of 6-

trifluoromethoxy.[4]

6-

(Trifluoromethoxy)-4-

quinolinol

175203-87-9 C10H6F3NO2
4-hydroxyl instead of

4-amino.[5]

Synthesis and Experimental Protocols
The synthesis of 6-(Trifluoromethoxy)quinolin-4-amine would likely follow established

methods for the preparation of 4-aminoquinolines, which typically involve the nucleophilic

substitution of a 4-chloroquinoline precursor.

General Synthesis Workflow
A plausible synthetic route would start from a commercially available or synthesized 6-

(trifluoromethoxy)-4-chloroquinoline. This intermediate would then be subjected to amination to

introduce the 4-amino group.
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Caption: General synthetic workflow for 4-aminoquinolines.

Example Experimental Protocol: Synthesis of 4-
Aminoquinoline Derivatives
The following is a representative protocol for the synthesis of 4-aminoquinoline derivatives from

a 4-chloroquinoline precursor, which could be adapted for the synthesis of the title compound.

Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[6]
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Reaction Setup: A mixture of 7-chloro-4-chloroquinoline (1.0 g, 5.05 mmol) and N,N-

dimethylethylenediamine (5.0 mL, 45.45 mmol) is prepared in a round-bottom flask.

Reaction Conditions: The reaction mixture is heated to reflux at 120°C for 4 hours.

Work-up: After cooling to room temperature, the excess amine is removed under reduced

pressure. The resulting residue is dissolved in chloroform (50 mL) and washed with a 10%

aqueous sodium hydroxide solution (3 x 20 mL) followed by water (3 x 20 mL).

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated. The crude product is then purified by column chromatography on silica

gel using a chloroform-methanol gradient to yield the pure product.

Biological Activity and Potential Applications
Quinoline derivatives exhibit a wide range of biological activities, including antimalarial,

anticancer, antibacterial, and anti-inflammatory properties.[7][8] The specific biological profile of

6-(Trifluoromethoxy)quinolin-4-amine has not been extensively reported, but inferences can

be drawn from related compounds.

Anticancer and Antimalarial Potential
The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs like

chloroquine.[8] Modifications to this scaffold have also led to the development of potent

anticancer agents. The introduction of fluorine-containing substituents, such as the

trifluoromethoxy group, is a common strategy in medicinal chemistry to enhance drug-like

properties.

Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives is highly dependent on the substitution pattern.

For instance, in a series of styrylquinolines, the presence of a trifluoromethyl group on a

connected phenyl ring was shown to improve metabolic stability. In some cases, chloro and

fluoro substitutions at the 6-position have been shown to enhance antiplasmodial activity.[9]
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Caption: Structure-activity relationship concept for quinolin-4-amines.

Conclusion
6-(Trifluoromethoxy)quinolin-4-amine represents a potentially valuable, yet underexplored,

molecule in the vast chemical space of quinoline derivatives. While direct experimental data

remains limited, this guide provides a framework for its synthesis and potential biological

evaluation based on established knowledge of related compounds. The unique properties

conferred by the trifluoromethoxy group make this compound an attractive target for future

research in the development of novel therapeutic agents. Further investigation is warranted to

fully elucidate its pharmacological profile and potential applications in medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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